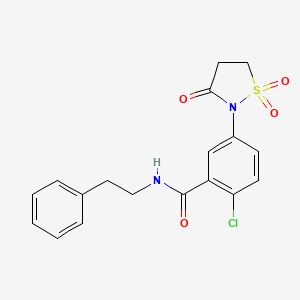
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-phenylethyl)benzamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as COTI-2 and is known for its potential anticancer properties.
Mecanismo De Acción
COTI-2 binds to the core domain of mutant p53 proteins, which stabilizes the protein and restores its ability to bind to DNA and activate transcription. This leads to the induction of apoptosis in cancer cells that harbor mutant p53 proteins. Additionally, COTI-2 has been shown to inhibit the activity of heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of mutant p53 proteins.
Biochemical and Physiological Effects
COTI-2 has been shown to have a selective effect on cancer cells that harbor mutant p53 proteins. It induces apoptosis in these cells while leaving normal cells unharmed. Additionally, COTI-2 has been shown to have anti-metastatic effects and to inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using COTI-2 in lab experiments is its specificity for mutant p53 proteins. This allows for the selective targeting of cancer cells that harbor these mutations. However, one limitation is that COTI-2 has poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of COTI-2. One area of research is the development of more efficient synthesis methods to produce larger quantities of pure COTI-2. Additionally, further studies are needed to explore the potential of COTI-2 in combination with other anticancer drugs. Finally, the development of more soluble forms of COTI-2 could expand its potential applications in lab experiments.
Métodos De Síntesis
The synthesis of COTI-2 involves the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting intermediate with N-(2-phenylethyl)benzamide. This method has been optimized to produce high yields of pure COTI-2.
Aplicaciones Científicas De Investigación
COTI-2 has been extensively studied for its potential anticancer properties. It has been shown to inhibit the activity of mutant p53 proteins, which are commonly found in cancer cells. This inhibition leads to the restoration of normal p53 function and the induction of apoptosis in cancer cells. COTI-2 has also been shown to have synergistic effects when used in combination with other anticancer drugs.
Propiedades
IUPAC Name |
2-chloro-N-(2-phenylethyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c19-16-7-6-14(21-17(22)9-11-26(21,24)25)12-15(16)18(23)20-10-8-13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCPCMMGZDILIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(1-benzofuran-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinyl]methanol](/img/structure/B5195318.png)
![3-(3,4-difluorophenyl)-5-(methylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5195319.png)
![5-cyano-4-(2-furyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5195325.png)
![1,1'-(1,4-piperazinediyl)bis[3-(cyclohexylamino)-2-propanol]](/img/structure/B5195326.png)
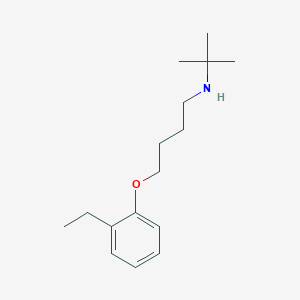
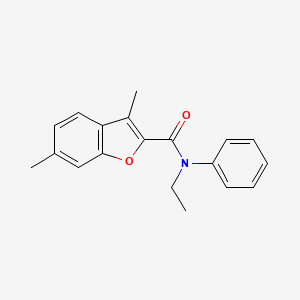
![(2S)-2-isopropyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-methylpiperazine](/img/structure/B5195353.png)
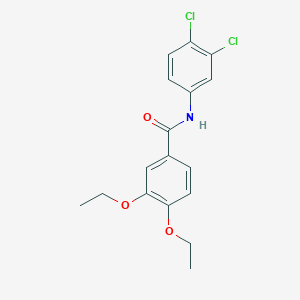
![2,4-dichloro-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5195358.png)
![N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea](/img/structure/B5195359.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5195373.png)
![3-hydroxy-3-(1H-imidazol-2-yl)-2-[3-(methylthio)phenyl]-1-isoindolinone](/img/structure/B5195379.png)
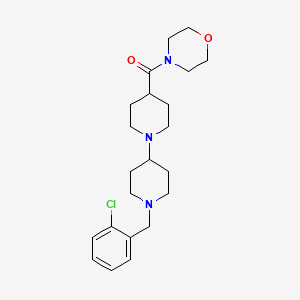
![methyl 5-methyl-7-(3-methyl-2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5195403.png)